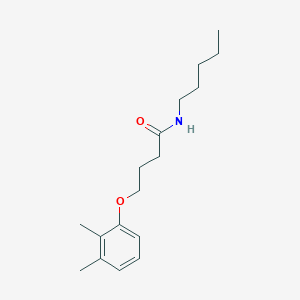
4-(2,3-二甲基苯氧基)-N-戊基丁酰胺
描述
Synthesis Analysis
The synthesis of compounds closely related to “4-(2,3-dimethylphenoxy)-N-pentylbutanamide” involves detailed organic reactions that highlight the methodologies used to create complex molecules with specific functional groups and structures. For example, the synthesis of various aromatic compounds and cyclobutane derivatives emphasizes techniques such as photoirradiation and dimerization under specific conditions, showcasing the synthetic strategies employed to achieve desired molecular frameworks and functionalities (Shabir et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is determined using advanced techniques such as X-ray diffraction and spectroscopic methods. These analyses reveal the spatial arrangement of atoms within a molecule, providing insights into its geometry, bond lengths, angles, and overall three-dimensional shape. Studies on compounds such as dimethyl cyclohexylidene derivatives and organoboron compounds offer detailed structural information, highlighting the importance of molecular geometry in understanding the compound’s properties and reactivity (Kliegel et al., 1984).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to “4-(2,3-dimethylphenoxy)-N-pentylbutanamide” illustrate their reactivity and the types of transformations they can undergo. These studies detail reactions such as dimerization, photochemical processes, and interactions with various reagents, shedding light on the chemical behavior and potential applications of these compounds (Malkowsky et al., 2006).
Physical Properties Analysis
The physical properties of compounds, including their melting points, boiling points, solubility, and crystalline structure, are critical for understanding their behavior in different environments and applications. Investigations into the physical properties of aromatic polyamides and other related compounds provide valuable data on their thermal stability, solubility in various solvents, and phase behavior, which are essential for their practical use (More et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and functionality of a compound. Studies on the chemical properties of compounds with structures similar to “4-(2,3-dimethylphenoxy)-N-pentylbutanamide” focus on aspects such as their electrochemical behavior, photophysical properties, and ability to form specific types of chemical bonds, providing insights into their potential uses in various fields (Golla et al., 2020).
科学研究应用
合成和化学反应性
对相关化合物的合成和化学反应性的研究突出了创造复杂结构和了解其化学行为的创新方法。例如,已经研究了 2,4-二甲基苯酚的电化学氧化,以通过氧化三聚化生成五环系统,展示了一种从更简单的酚类化合物中创建复杂分子结构的方法 (Malkowsky et al., 2006)。此类研究强调了开发具有特定功能的新型化合物的潜力,包括 4-(2,3-二甲基苯氧基)-N-戊基丁酰胺的衍生物。
环境应用
已经研究了包括与 4-(2,3-二甲基苯氧基)-N-戊基丁酰胺相似的化合物的酚类混合物的生物降解,以了解这些物质如何在环境环境中分解。研究重点关注序批式反应器中取代酚的降解动力学,突出了微生物降解过程在处理含有酚类化合物的工业废水中的复杂性和效率 (Tomei & Annesini, 2008)。这项研究对于制定能够处理酚类污染物的有效废水处理策略至关重要。
光物理学和材料科学
与 4-(2,3-二甲基苯氧基)-N-戊基丁酰胺衍生物研究相关的卟啉大环的合成、电化学和光物理学提供了对具有特定光学性质的材料开发的见解。该领域的研究探索了大环化合物的合成及其结合特性,这可以用于开发传感器、光伏电池和其他需要精确光物理特性的材料 (Pistner et al., 2013)。
药理学潜力
对与 4-(2,3-二甲基苯氧基)-N-戊基丁酰胺在结构上相关的化合物的药理作用的研究揭示了在医学中的潜在应用。例如,巯基三唑类抗惊厥活性和对 NAD 依赖性氧化的选择性抑制的研究表明了开发针对特定生化途径的新治疗剂的途径 (Parmar et al., 1977)。这项研究强调了化学合成在发现和优化用于医疗的化合物中的重要性。
属性
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-pentylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-5-6-12-18-17(19)11-8-13-20-16-10-7-9-14(2)15(16)3/h7,9-10H,4-6,8,11-13H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVYEPKYVQQAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCCOC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethylphenoxy)-N-pentylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-4-{[(cyclopropylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4579629.png)
![N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4579632.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-3-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579633.png)
![dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate](/img/structure/B4579640.png)
![8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4579642.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4579661.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4579696.png)
![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)
![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)
![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)